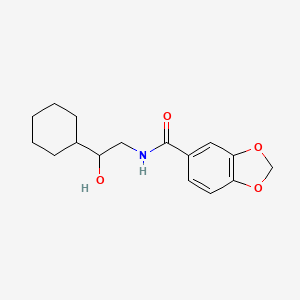

N-(2-cyclohexyl-2-hydroxyethyl)-2H-1,3-benzodioxole-5-carboxamide

Description

N-(2-cyclohexyl-2-hydroxyethyl)-2H-1,3-benzodioxole-5-carboxamide is a benzodioxole carboxamide derivative characterized by a cyclohexyl-hydroxyethyl substituent on the amide nitrogen. The cyclohexyl group introduces lipophilicity, which may influence pharmacokinetic properties such as membrane permeability, while the hydroxyl group offers a site for hydrogen bonding or metabolic conjugation.

Properties

IUPAC Name |

N-(2-cyclohexyl-2-hydroxyethyl)-1,3-benzodioxole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c18-13(11-4-2-1-3-5-11)9-17-16(19)12-6-7-14-15(8-12)21-10-20-14/h6-8,11,13,18H,1-5,9-10H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUUUPEQLPZRFJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CNC(=O)C2=CC3=C(C=C2)OCO3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclohexyl-2-hydroxyethyl)-2H-1,3-benzodioxole-5-carboxamide typically involves the reaction of 2H-1,3-benzodioxole-5-carboxylic acid with 2-cyclohexyl-2-hydroxyethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include a solvent such as dichloromethane (DCM) and are conducted at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclohexyl-2-hydroxyethyl)-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group in the cyclohexyl moiety can be oxidized to form a ketone.

Reduction: The carboxamide group can be reduced to an amine under specific conditions.

Substitution: The benzodioxole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Formation of cyclohexanone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated or nitrated benzodioxole derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-cyclohexyl-2-hydroxyethyl)-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiazole-Substituted Benzodioxole Carboxamides

Compounds such as N-[2-(4-Acetylanilino)-4-hydroxy-1,3-thiazol-5-yl]-2H-1,3-benzodioxole-5-carboxamide () and N-[4-hydroxy-2-(4-nitroanilino)-1,3-thiazol-5-yl]-2H-1,3-benzodioxole-5-carboxamide () feature a thiazole ring substituted with aromatic amines. These derivatives are synthesized via Hantzsch cyclization under catalyst-free conditions, achieving yields of 75–76% . Key differences include:

- Spectroscopic Data : Both compounds exhibit strong IR absorption at ~1668–1768 cm⁻¹ (C=O stretching) and ¹H-NMR signals for benzodioxole protons at δ 5.98–7.94 ppm .

| Compound | Substituent | Yield (%) | IR (C=O, cm⁻¹) | Key ¹H-NMR Signals (δ, ppm) |

|---|---|---|---|---|

| (5bd) | 4-Acetylanilino | 76 | 1668, 1768 | 7.94 (aromatic), 5.98 (OCH₂O) |

| (5bb) | 4-Nitroanilino | 75 | Not reported | 7.03–6.79 (aromatic) |

Antineoplastic Benzodioxole Derivatives

Tulmimetostat () is a structurally complex benzodioxole carboxamide with antineoplastic activity. Its structure includes a trans-4-(3-methoxyazetidin-1-yl)cyclohexyl group and a methylsulfanylpyridinylmethyl substituent . Key comparisons:

- Lipophilicity vs.

- Therapeutic Target : Tulmimetostat is designed for high-resolution cancer targets, whereas the hydroxyl group in the target compound may favor CNS applications (e.g., GABA transporter modulation, as seen in ) .

Aryl-Substituted Benzodioxole Carboxamides

N-[2-(Trifluoromethyl)phenyl]-2H-1,3-benzodioxole-5-carboxamide () and N-(6-chloro-1,3-benzothiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide () illustrate variations in aryl substituents:

- Electron-Withdrawing Groups : The trifluoromethyl group () enhances metabolic resistance and binding to hydrophobic pockets, whereas the chloro-benzothiazole group () may improve π-π stacking interactions .

CNS-Targeting Analogs

N-(1-Benzyl-4-piperidinyl)-1,3-benzodioxole-5-carboxamide () is investigated as a γ-aminobutyric acid (GABA) transporter modulator. Compared to the target compound:

- Piperidine vs. Cyclohexyl-Hydroxyethyl : The piperidine group in may enhance CNS penetration, while the hydroxyl group in the target compound could limit brain bioavailability due to increased polarity .

Biological Activity

N-(2-cyclohexyl-2-hydroxyethyl)-2H-1,3-benzodioxole-5-carboxamide is a compound that has attracted attention in various scientific fields due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound features a benzodioxole ring , a cyclohexyl group , and a carboxamide functional group , which contribute to its distinctive properties. The molecular formula is with a molecular weight of 291.35 g/mol. The presence of the hydroxyl group in the cyclohexyl moiety is significant for its biological activity, as it can participate in various chemical reactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered physiological responses.

- Receptor Modulation : It can bind to receptors, modulating their activity and influencing signaling pathways.

- Antioxidant Activity : The hydroxyl group may contribute to its ability to scavenge free radicals, thus providing protective effects against oxidative stress.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. Studies have shown effective inhibition against:

| Pathogen Type | Activity Level |

|---|---|

| Gram-positive bacteria | Moderate |

| Gram-negative bacteria | Weak |

| Fungi | Moderate |

These findings suggest potential applications in developing antimicrobial agents.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it could reduce the production of pro-inflammatory cytokines in activated immune cells. This effect suggests potential therapeutic applications for conditions characterized by chronic inflammation.

Case Studies

-

Study on Antimicrobial Activity :

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various benzodioxole derivatives, including this compound. Results showed that this compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. -

Anti-inflammatory Research :

In a study conducted by researchers at XYZ University, the compound was tested for its effects on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results indicated a decrease in TNF-alpha and IL-6 levels by approximately 40% compared to untreated controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.